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4-Phenyl-3-furaldehyde

Cat. No.: B8625194
M. Wt: 172.18 g/mol
InChI Key: WNBISMIPMQKVEN-UHFFFAOYSA-N
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Description

Contextualizing Furan (B31954) Aldehyde Derivatives in Heterocyclic Chemistry

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a structural motif found in numerous natural products and industrially relevant chemicals. researchgate.net The parent compound, furfural (B47365), is readily derivable from biomass, making furan chemistry a cornerstone of renewable chemical feedstocks. wikipedia.orgresearchgate.net Furan derivatives participate in a wide array of chemical transformations, including electrophilic substitution and cycloaddition reactions, rendering them valuable synthons in organic synthesis. derpharmachemica.com The introduction of an aldehyde group to the furan ring, creating furaldehydes, further enhances their synthetic potential by providing a reactive handle for a multitude of chemical modifications. wikipedia.orgresearchgate.net

The Emergence of Aryl Furaldehydes as Versatile Synthetic Intermediates

The direct attachment of an aryl group to the furan aldehyde core gives rise to aryl furaldehydes. These compounds have become increasingly important as intermediates in the synthesis of a diverse range of products, including pharmaceuticals, agrochemicals, and materials with unique optical properties. researchgate.netresearchgate.net The presence of the aryl moiety can significantly influence the electronic properties and reactivity of the furan ring and the aldehyde group, opening up new avenues for chemical transformations. researchgate.net The synthesis of aryl furaldehydes is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient and regioselective introduction of various aryl groups. smolecule.comorganic-chemistry.org

Rationale for Dedicated Research on 4-Phenyl-3-furaldehyde

Among the various isomers of phenyl-substituted furaldehydes, this compound presents a unique combination of structural and electronic features that warrant specific investigation. Its distinct substitution pattern sets it apart from the more commonly studied 2- and 5-substituted analogs.

Unique Structural Features and Reactivity Profiles

The placement of the phenyl group at the 4-position and the aldehyde at the 3-position of the furan ring in this compound creates a specific electronic and steric environment. The aldehyde group, being electron-withdrawing, influences the reactivity of the furan ring, while the phenyl group can exert both steric hindrance and electronic effects. smolecule.com This unique arrangement can lead to distinct regioselectivity in reactions such as cycloadditions and nucleophilic additions. smolecule.com For instance, in Diels-Alder reactions, the 3-aldehyde group may direct the stereochemical outcome, while the 4-phenyl group can sterically shield one face of the furan ring. smolecule.com The aldehyde functionality itself is a site for various transformations, including nucleophilic additions, condensations, and oxidations. smolecule.com

Potential as a Platform Chemical for Advanced Materials and Molecular Structures

The term "platform chemical" refers to a versatile molecule that can be converted into a wide range of valuable downstream products. rsc.orgacs.org Furfural and its derivatives are considered key bio-based platform chemicals. rsc.orgacs.orgacs.org this compound, with its dual functionality, holds significant potential as a platform chemical for the synthesis of advanced materials and complex molecular structures. The furan ring can be a precursor to polycyclic architectures through cycloaddition reactions, while the aldehyde group allows for the introduction of diverse functional groups and the construction of extended π-conjugated systems. smolecule.com These features make it a promising candidate for applications in materials science, for example, in the development of organic luminophores and polymers with tailored electronic properties. researchgate.net

Current State of Research in this compound Chemistry

While research on furan derivatives is extensive, dedicated studies focusing specifically on this compound are less common compared to its isomers. Much of the current understanding of its reactivity is inferred from studies on related compounds like 4-phenyl-2-furaldehyde. smolecule.com Synthetic routes to this compound can be adapted from methods used for other substituted furans, such as palladium-catalyzed couplings. smolecule.com The reactivity of the aldehyde group is expected to follow classical patterns, undergoing nucleophilic additions and condensations. smolecule.com However, the specific influence of the 4-phenyl substituent on the stereochemical and regiochemical outcomes of these reactions remains an area for more detailed investigation. Recent advancements in catalysis, such as the use of Lewis acids, could further expand the synthetic utility of this compound in constructing complex molecules. smolecule.com

Interactive Data Tables

Table 1: Key Reactions and Transformations of Aryl Furaldehydes

Reaction TypeReagents/ConditionsProduct TypeReference(s)
Suzuki-Miyaura CouplingPhenylboronic acid, Pd catalystArylated furaldehyde smolecule.com
Nucleophilic AdditionGrignard reagents (e.g., methylmagnesium bromide)Secondary alcohol smolecule.com
ReductionSodium borohydride (B1222165) (NaBH4)Furanmethanol smolecule.com
CondensationNitrogen nucleophiles (e.g., amines)Imines, heterocyclic compounds smolecule.com
[4+2] Cycloaddition (Diels-Alder)Electron-deficient dienophiles (e.g., maleic anhydride)Bicyclic adducts smolecule.com
Oxidative CouplingTransition metal catalysts (e.g., FeCl3)π-conjugated systems (e.g., bifuran dimers) smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O2 B8625194 4-Phenyl-3-furaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

4-phenylfuran-3-carbaldehyde

InChI

InChI=1S/C11H8O2/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h1-8H

InChI Key

WNBISMIPMQKVEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC=C2C=O

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 4 Phenyl 3 Furaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group in 4-Phenyl-3-furaldehyde is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. The electron-withdrawing nature of the furan (B31954) ring enhances this electrophilicity, facilitating numerous addition and condensation reactions smolecule.com.

Nucleophilic addition is a fundamental reaction class for aldehydes. The process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol libretexts.orgyoutube.com. The general mechanism involves the nucleophile forming a new bond with the carbonyl carbon, which causes the carbon-oxygen pi bond to break, pushing electrons onto the oxygen atom libretexts.org.

For this compound, this reactivity allows for the synthesis of various secondary alcohols. While specific studies on this compound are not extensively detailed in the literature, its reactivity can be inferred from analogous furaldehyde systems smolecule.com. Reagents such as Grignard reagents (e.g., methylmagnesium bromide) and organolithium compounds can add to the aldehyde, introducing new alkyl or aryl groups and yielding the corresponding secondary alcohols after an acidic workup smolecule.comyoutube.com. Similarly, reduction with hydride donors like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would convert the aldehyde to the corresponding primary alcohol, (4-phenylfuran-3-yl)methanol.

NucleophileReagent ExampleProduct Type
Hydride IonSodium Borohydride (NaBH₄)Primary Alcohol
CarbanionMethylmagnesium Bromide (CH₃MgBr)Secondary Alcohol
AminePrimary Amine (R-NH₂)Imine (Schiff Base)

Condensation reactions are crucial for forming new carbon-carbon bonds. In these reactions, the initial nucleophilic addition is followed by a dehydration step, typically leading to the formation of an α,β-unsaturated system wikipedia.org. This compound readily participates in such reactions with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active hydrogen compound, catalyzed by a weak base such as an amine wikipedia.org. This reaction is highly effective for synthesizing α,β-unsaturated products by creating a new carbon-carbon double bond wikipedia.orgrsc.org.

When this compound is reacted with active methylene compounds like malononitrile or diethyl malonate in the presence of a base like piperidine or an ammonium salt, it is expected to yield the corresponding dicyano- or dicarbethoxy-substituted α,β-unsaturated derivatives. These products are valuable intermediates in organic synthesis. The reaction proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The subsequent elimination of a water molecule drives the reaction to completion wikipedia.org. Studies on other aromatic aldehydes have shown high yields for this type of transformation under various conditions, including green methods using natural catalysts or water as a medium rsc.orgresearchgate.net.

Active Methylene CompoundCatalystProduct Structure
MalononitrilePiperidine2-((4-phenylfuran-3-yl)methylene)malononitrile
Diethyl malonatePyridineDiethyl 2-((4-phenylfuran-3-yl)methylene)malonate
Cyanoacetic acidPyridine2-cyano-3-(4-phenylfuran-3-yl)acrylic acid

The Claisen-Schmidt condensation is a specific type of aldol condensation between an aromatic aldehyde and an aliphatic or aromatic ketone in the presence of a base (like NaOH or KOH) to form α,β-unsaturated ketones, commonly known as chalcones scispace.comrsc.org. Chalcones are recognized for their unique core structure, which consists of two aromatic rings linked by an α,β-unsaturated carbonyl system utar.edu.my.

By reacting this compound with an appropriate acetophenone derivative (e.g., acetophenone, 4'-hydroxyacetophenone), a series of furan-containing chalcones can be synthesized utar.edu.mynih.gov. The reaction is typically carried out in an alcoholic solvent at room temperature or with gentle heating. The resulting chalcones serve as precursors for the synthesis of various heterocyclic compounds.

Ketone ReactantBase CatalystChalcone Product Name
AcetophenoneSodium Hydroxide (NaOH)1-phenyl-3-(4-phenylfuran-3-yl)prop-2-en-1-one
4'-HydroxyacetophenonePotassium Hydroxide (KOH)1-(4-hydroxyphenyl)-3-(4-phenylfuran-3-yl)prop-2-en-1-one
2-Acetyl-1-methylpyrroleSodium Hydroxide (NaOH)1-(1-methyl-1H-pyrrol-2-yl)-3-(4-phenylfuran-3-yl)prop-2-en-1-one

The aldehyde functionality of this compound can be converted into a nitrile group (-CN) through various synthetic methodologies. A common one-pot method involves treating the aldehyde with hydroxylamine hydrochloride in a suitable solvent like N-methylpyrrolidone or in the presence of a catalyst organic-chemistry.org. Another approach is the reaction of aldehydes with reagents like O-(4-CF₃-benzoyl)-hydroxylamine, which generates an oxime in situ that subsequently dehydrates to the nitrile researchgate.net.

Furthermore, as discussed in the Knoevenagel condensation (Section 3.1.2.1), reaction with cyano-substituted active methylene compounds like malononitrile or ethyl cyanoacetate provides a direct route to α,β-unsaturated cyano derivatives researchgate.net. These reactions are valuable for introducing both a double bond and a cyano group, creating highly functionalized molecules that are useful in further synthetic transformations.

The reaction of this compound with primary amines and their derivatives is a straightforward method for synthesizing compounds containing a carbon-nitrogen double bond (azomethine group) researchgate.net. These reactions are typically condensation reactions where a molecule of water is eliminated youtube.comacademie-sciences.fr.

Schiff Bases: Condensation with primary amines (R-NH₂) yields N-substituted imines, commonly known as Schiff bases asianpubs.orgresearchgate.net. The reaction is often catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration youtube.com. These compounds are significant in coordination chemistry as they can form stable complexes with transition metals academie-sciences.fr.

Hydrazones: Reaction with hydrazine (H₂NNH₂) or its derivatives, such as phenylhydrazine, results in the formation of hydrazones youtube.comorganic-chemistry.orgresearchgate.net. For instance, reacting this compound with phenylhydrazine would produce this compound phenylhydrazone. This reaction typically proceeds smoothly in an alcoholic solvent, sometimes with acid catalysis nih.gov.

Thiosemicarbazones: Condensation with thiosemicarbazide or its N-substituted derivatives (e.g., 4-phenylthiosemicarbazide) affords thiosemicarbazones nih.govresearchgate.net. These reactions are generally high-yielding and can be performed by refluxing the reactants in an alcoholic solvent with a few drops of acetic acid as a catalyst tpcj.orgnih.gov. The resulting thiosemicarbazones are versatile intermediates for synthesizing heterocyclic compounds like thiazolidinones nih.gov.

ReagentProduct ClassGeneral Reaction Conditions
o-AminophenolSchiff BaseMethanol, Reflux researchgate.net
PhenylhydrazineHydrazoneEthanol, Acetic Acid (catalyst) researchgate.netnih.gov
4-PhenylthiosemicarbazideThiosemicarbazoneEthanol, Acetic Acid (catalyst), Reflux tpcj.orgnih.gov
ThiosemicarbazideThiosemicarbazoneEthanol, Reflux mdpi.com

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The aldehyde group of this compound is susceptible to nucleophilic attack, making it an ideal substrate for olefination reactions that convert the carbonyl group into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for this transformation, offering predictable control over alkene geometry based on the nature of the phosphorus reagent.

Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). The stereochemical outcome is highly dependent on the stability of the ylide. wikipedia.orgorganic-chemistry.org

Non-stabilized ylides (where the R group is an alkyl) are highly reactive and typically yield (Z)-alkenes with moderate to high selectivity. wikipedia.org

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive and predominantly form (E)-alkenes. wikipedia.orgorganic-chemistry.org

Semi-stabilized ylides (where R is an aryl group) often result in poor (E)/(Z) selectivity. wikipedia.org

For this compound, this allows for the synthesis of various vinyl-furan derivatives with controlled stereochemistry, as outlined in the table below.

Wittig Reagent (Ph₃P=CHR)Ylide TypeExpected Major Product Stereoisomer
Ph₃P=CH₂Non-stabilizedNot applicable (terminal alkene)
Ph₃P=CHCH₃Non-stabilized(Z)-alkene
Ph₃P=CHPhSemi-stabilizedMixture of (E) and (Z)-alkenes
Ph₃P=CHCO₂EtStabilized(E)-alkene

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions. These reagents are generally more nucleophilic than the corresponding Wittig ylides and offer significant advantages, including the easy removal of the water-soluble phosphate byproduct. wikipedia.orgalfa-chemistry.com The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.com An important variation, the Still-Gennari modification, employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) to favor the formation of (Z)-olefins. nrochemistry.comyoutube.com

HWE ReagentConditionsExpected Major Product Stereoisomer
(EtO)₂P(O)CH₂CO₂Et + NaHStandard HWE(E)-alkene
(EtO)₂P(O)CH₂Ph + n-BuLiStandard HWE(E)-alkene
(CF₃CH₂O)₂P(O)CH₂CO₂Et + KHMDS/18-crown-6Still-Gennari(Z)-alkene

Reactions of the Furan Ring System

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS), often under milder conditions than benzene. pearson.com The regioselectivity of the reaction on this compound is governed by the directing effects of the substituents on the ring.

Furan Oxygen : The oxygen heteroatom is a powerful activating group and directs incoming electrophiles to the ortho positions (C2 and C5).

3-Formyl Group (-CHO) : The aldehyde is a deactivating group due to its electron-withdrawing nature and acts as a meta-director relative to its own position.

4-Phenyl Group (-Ph) : The phenyl group can be weakly activating or deactivating depending on the reaction conditions but is an ortho-, para-director.

In the case of this compound, the powerful ortho-directing effect of the furan oxygen dominates, directing substitution to the available C2 and C5 positions. The C2 position is generally more reactive than the C5 position in furans. pearson.com Therefore, electrophilic attack is most likely to occur at the C2 position, followed by the C5 position.

Reaction TypeReagentsExpected Major Product
Nitration HNO₃/H₂SO₄2-Nitro-4-phenyl-3-furaldehyde
Halogenation Br₂ in dioxane2-Bromo-4-phenyl-3-furaldehyde
Sulfonation SO₃/H₂SO₄This compound-2-sulfonic acid
Friedel-Crafts Acylation RCOCl/AlCl₃2-Acyl-4-phenyl-3-furaldehyde

Cycloaddition Reactions Involving the Furan Diene

The conjugated diene system within the furan ring allows it to participate in pericyclic reactions, most notably [4+2] cycloadditions, also known as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This reaction provides a powerful method for constructing six-membered rings. wikipedia.org

In the Diels-Alder reaction, the furan ring of this compound acts as the 4π-electron component (diene), reacting with a 2π-electron component (dienophile) to form a 7-oxabicyclo[2.2.1]heptene derivative—a bicyclic system. wikipedia.org

However, the presence of the electron-withdrawing aldehyde group at the 3-position deactivates the furan ring, making it less reactive as a diene and rendering the Diels-Alder reaction thermodynamically unfavorable under normal conditions. nih.govresearchgate.net To facilitate this cycloaddition, the aldehyde group can be temporarily converted into a less electron-withdrawing or an electron-donating group, such as an acetal. This chemical modification increases the reactivity of the furan diene, allowing the cycloaddition to proceed. nih.gov

DienophileExpected Product (after hydrolysis of acetal)
Maleic anhydride7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative
Acrylonitrile7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile derivative
Methyl acrylateMethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivative

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is preserved in the product. When the dienophile has substituents, two diastereomeric products, designated endo and exo, can be formed.

For cycloadditions involving furan, the reaction is often reversible. While the endo product is typically formed faster (kinetic control), the exo product is thermodynamically more stable. mdpi.com Under reaction conditions that allow for equilibrium to be reached (e.g., higher temperatures), the exo isomer is generally the major or exclusive product. mdpi.com The substitution pattern on the furan ring can also influence the diastereoselectivity of the cycloaddition. researchgate.net

Hydrogenation and Hydrogenolysis of the Furan Ring

The reduction of this compound can proceed via several pathways, depending on the catalyst and reaction conditions. The primary transformations are the hydrogenation of the aldehyde group, hydrogenation of the furan ring, and hydrogenolysis (ring-opening) of the furan ring. mdpi.com

Selective Aldehyde Hydrogenation : The formyl group can be selectively reduced to a primary alcohol, yielding 4-phenyl-3-furanmethanol. This is often achieved under mild conditions using specific catalysts like Ru or Ir pincer complexes. rsc.org

Furan Ring Hydrogenation : Saturation of the furan ring leads to the corresponding tetrahydrofuran derivative. This typically requires more forcing conditions or specific catalysts like palladium or platinum. acs.org

Hydrogenolysis : This process involves the cleavage of the C-O bonds within the furan ring, resulting in acyclic products, typically diols. nih.govrsc.org This is a valuable pathway for converting biomass-derived furanics into aliphatic chemicals. nih.govrsc.org The choice of catalyst, such as bimetallic systems (e.g., Pt-Fe), is critical for selectively cleaving the Csp²–O bond. nih.govrsc.org

The selectivity of these processes is highly dependent on the chosen catalytic system.

Catalyst SystemPrimary TransformationMajor Product(s)
Au-Cu/CeO₂Aldehyde Hydrogenation4-Phenyl-3-furanmethanol nih.gov
Ru/Ir Pincer ComplexesAldehyde Hydrogenation4-Phenyl-3-furanmethanol rsc.org
Palladium (Pd) on CarbonFuran Ring Hydrogenation4-Phenyltetrahydrofuran-3-carbaldehyde / alcohol
Platinum (Pt) on CarbonFuran Ring Hydrogenation4-Phenyltetrahydrofuran-3-carbaldehyde / alcohol acs.org
Pt-Fe/LDHFuran Ring HydrogenolysisPhenyl-substituted pentanediols nih.govrsc.org
Cu-Co with Cl modifierAldehyde Hydrogenolysis3-Methyl-4-phenylfuran rsc.org

Strategic Functionalization of the Phenyl Moiety

The phenyl group of this compound offers a rich platform for strategic functionalization, enabling the synthesis of diverse derivatives with modulated electronic, steric, and physicochemical properties. The reactivity of both the furan ring and the aldehyde group can be finely tuned by introducing various substituents onto this peripheral phenyl moiety.

Electron-donating groups (EDGs), such as methoxy (-OCH₃) or alkyl groups, increase the electron density on the phenyl ring. This enhanced electron density can be relayed through the C-C bond to the furan ring, potentially increasing its reactivity in electrophilic aromatic substitution reactions. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density of the aromatic system. libretexts.orgnih.gov This deactivation can make the phenyl ring less susceptible to electrophilic attack but may activate it for nucleophilic aromatic substitution under certain conditions. libretexts.org

The reactivity of the aldehyde group is also affected. EWGs on the phenyl ring can increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. EDGs would have the opposite effect, slightly reducing the aldehyde's reactivity towards nucleophiles. These electronic modulations are crucial for controlling the outcome of reactions, such as condensations, oxidations, and reductions.

The position of the substituent (ortho, meta, or para) is also critical. Ortho and para substituents have a more pronounced resonance effect on the system, while meta substituents primarily exert an inductive effect. mit.edu This allows for precise control over the electronic properties and, consequently, the chemical behavior of the molecule. For instance, in related aryl systems, meta-substitution with an EDG can lead to the lowest barriers for amination reactions, whereas ortho-substitution is favored for EWGs. nih.gov

Table 1. Predicted Influence of Phenyl Substituents on the Reactivity of this compound.

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Substituent (at para-position)Electronic EffectPredicted Effect on Furan Ring Reactivity (towards electrophiles)Predicted Effect on Aldehyde Reactivity (towards nucleophiles)
-OCH₃ (Methoxy)Strongly Electron-DonatingIncreaseDecrease
-CH₃ (Methyl)Weakly Electron-DonatingSlightly IncreaseSlightly Decrease
-Cl (Chloro)Weakly Electron-Withdrawing (Inductive) / Donating (Resonance)DecreaseIncrease
-CN (Cyano)Strongly Electron-WithdrawingStrongly DecreaseStrongly Increase
-NO₂ (Nitro)Strongly Electron-WithdrawingStrongly DecreaseStrongly Increase

To achieve regioselective functionalization of the phenyl ring, methods like directed ortho-lithiation and halogenation are employed. These strategies provide precise control over the position of newly introduced functional groups, which is often difficult to achieve through standard electrophilic substitution reactions that yield mixtures of ortho and para isomers. wikipedia.org

Directed ortho-Lithiation: This powerful technique involves the deprotonation of the position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgsemanticscholar.orgresearchgate.net While the furan oxygen and the aldehyde group in this compound could potentially coordinate with lithium, a more effective strategy often involves introducing a potent DMG onto the phenyl ring itself. Alternatively, the aldehyde group must first be protected (e.g., as a dioxolane acetal) to prevent it from reacting with the organolithium base. Once the ortho-lithiated species is formed, it can react with a wide variety of electrophiles (e.g., alkyl halides, carbon dioxide, silyl chlorides) to install a new substituent specifically at the ortho position. semanticscholar.orgresearchgate.net

Halogenation: Introducing a halogen atom (Br, Cl, I) onto the phenyl ring serves two purposes: it modifies the electronic properties of the molecule and provides a versatile "handle" for further transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Direct bromination or iodination of the phenyl ring can be achieved using appropriate reagents and catalysts. The regioselectivity of halogenation will depend on the reaction conditions and any pre-existing directing groups. In related furan systems, regioselective bromination has been demonstrated as a key step in building molecular complexity.

Table 2. Strategies for Directed Functionalization of the Phenyl Moiety.

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MethodReagentsPurposeSubsequent Reactions
Directed ortho-Lithiation1. Aldehyde Protection (e.g., ethylene glycol, TsOH) 2. n-BuLi or sec-BuLi 3. Electrophile (E+)Regiospecific introduction of a functional group at the ortho-position.Reaction with a wide range of electrophiles (CO₂, R-X, (CH₃)₃SiCl, etc.).
HalogenationBr₂, NBS, or I₂ with a catalyst.Introduction of a halogen atom (Br, I) onto the phenyl ring.Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira).

Multi-Component Reactions and Combinatorial Approaches

This compound is a valuable building block for multi-component reactions (MCRs) and combinatorial synthesis. tcichemicals.com MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials, offering high efficiency and atom economy. tcichemicals.comnih.gov This approach allows for the rapid generation of molecular libraries with significant structural diversity.

The concept of Diversity-Oriented Synthesis (DOS) aims to efficiently create collections of small molecules with a wide range of different molecular skeletons, which is crucial for exploring new areas of chemical space and discovering novel bioactive compounds. cam.ac.uknih.govcam.ac.uk this compound is an ideal starting point for DOS strategies due to its distinct and reactive functional groups—the aldehyde and the furan ring—which can participate in different types of transformations.

A key strategy involves using a common substrate, like a 4-aryl furaldehyde derivative, and subjecting it to a standard set of reaction conditions to produce a variety of structurally distinct products. This is a substrate-based approach where "skeletal information" is pre-encoded into the starting materials. cam.ac.uk For example, the furan ring can act as a diene in Diels-Alder reactions, while the aldehyde can undergo olefination or condensation. By applying a sequence of reactions, such as oxidation followed by acid-catalyzed rearrangement, a single precursor derived from this compound can be transformed into multiple, distinct molecular frameworks, such as pyranones or trans-enediones. This approach enables a multiplicative increase in skeletal diversity from an additive increase in synthetic steps. cam.ac.uk

Table 3. Potential Pathways to Skeletal Diversity from a this compound Precursor.

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Reaction TypeKey TransformationResulting Molecular Skeleton
Intramolecular Diels-Alder ReactionFuran acts as a diene with a tethered dienophile.Fused polycyclic oxabridged systems.
Oxidative RearrangementOxidation of the furan ring (e.g., with NBS) followed by acid-catalyzed rearrangement.Substituted pyranones or butenolides.
Povarov Reaction (Aza-Diels-Alder)Aldehyde forms an imine with an amine, which then reacts with a dienophile.Tetrahydroquinolines. beilstein-journals.org
Paal-Knorr Furan Synthesis (in reverse) / Ring OpeningAcid- or base-catalyzed ring opening of the furan.Acyclic 1,4-dicarbonyl compounds.

One-pot syntheses, which often incorporate MCRs, are highly efficient as they avoid the need for isolating and purifying intermediate compounds, thereby saving time, reagents, and reducing waste. researchgate.netrsc.org The aldehyde functionality of this compound makes it a suitable component for several classic MCRs.

For instance, it can serve as the aldehyde component in:

Hantzsch Dihydropyridine Synthesis: A three-component reaction with a β-ketoester and ammonia (or an ammonium salt) to produce substituted dihydropyridines. tcichemicals.com

Biginelli Reaction: A reaction with a β-dicarbonyl compound and urea or thiourea to yield dihydropyrimidinones. tcichemicals.combeilstein-journals.org

Kabachnik-Fields Reaction: A reaction involving an amine and a dialkyl phosphite to generate α-aminophosphonates. beilstein-journals.org

These one-pot sequences are central to combinatorial chemistry, where different starting materials can be systematically varied to produce a large library of related but structurally distinct molecules. By combining this compound with diverse libraries of amines, β-dicarbonyl compounds, or other reactants, a vast chemical space can be explored efficiently.

Table 4. Examples of Potential One-Pot Reactions Involving this compound.

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Named ReactionOther ComponentsClass of Product
Hantzsch Synthesisβ-Ketoester (e.g., ethyl acetoacetate), AmmoniaDihydropyridines
Biginelli ReactionUrea, β-Ketoester (e.g., ethyl acetoacetate)Dihydropyrimidinones
Povarov ReactionAniline derivative, Alkene (e.g., N-vinylpyrrolidone)Tetrahydroquinolines
Kabachnik-Fields ReactionPrimary or secondary amine, Dialkyl phosphiteα-Aminophosphonates

Advanced Spectroscopic and Structural Characterization Techniques for 4 Phenyl 3 Furaldehyde and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and three-dimensional structure of 4-Phenyl-3-furaldehyde in solution. A combination of one-dimensional and two-dimensional experiments allows for a complete assignment of all proton and carbon signals.

While specific experimental data for this compound is not widely published, a detailed analysis can be predicted based on established chemical shift principles and data from analogous structures such as 3-furaldehyde and other substituted furans. chemicalbook.comepfl.chnih.govchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic, furanic, and phenyl protons. The aldehyde proton (-CHO) is anticipated to appear as a singlet in the highly deshielded region of the spectrum, typically between δ 9.5 and 10.0 ppm, due to the strong electron-withdrawing nature of the carbonyl group. The furan (B31954) ring protons at the C2 and C5 positions would likely resonate as singlets or narrow doublets (due to long-range coupling) between δ 7.0 and 8.5 ppm. The phenyl group protons would present as a complex multiplet system, typically between δ 7.2 and 7.8 ppm, corresponding to the ortho, meta, and para positions.

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The carbonyl carbon of the aldehyde is the most deshielded, with a predicted chemical shift in the range of δ 185–195 ppm. The furan ring carbons would exhibit signals between δ 110 and 160 ppm, with the carbon atoms C3 and C4, being substituted, appearing further downfield. The phenyl ring would show a set of signals between δ 125 and 140 ppm, including a characteristic signal for the ipso-carbon attached to the furan ring.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted ¹H NMR DataPredicted ¹³C NMR Data
AssignmentChemical Shift (δ, ppm)AssignmentChemical Shift (δ, ppm)
-CHO9.5 - 10.0-CHO185 - 195
Furan H-28.0 - 8.5Furan C-2140 - 150
Furan H-57.5 - 8.0Furan C-3125 - 135
Phenyl H (ortho, meta, para)7.2 - 7.8Furan C-4145 - 155
Furan C-5115 - 125
Phenyl C (ipso)130 - 135
Phenyl C (ortho, meta, para)125 - 130

To confirm the assignments and elucidate the full structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. While minimal coupling is expected between the furan protons (H-2 and H-5), strong correlations would be observed among the adjacent ortho, meta, and para protons of the phenyl ring, allowing for their unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the ¹H signals for H-2, H-5, and the phenyl protons to their corresponding ¹³C signals in the furan and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include the aldehyde proton signal correlating to the furan carbons C-3, C-2, and C-4. Additionally, correlations from the furan proton H-5 to the ipso-carbon of the phenyl ring would confirm the C-C linkage between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the molecule's conformation. For this compound, NOESY could detect through-space interactions between the furan proton H-5 and the ortho-protons of the phenyl ring. The intensity of these correlations would provide insight into the preferred dihedral angle (twist) between the planes of the furan and phenyl rings. mdpi.com

The single bond connecting the furan and phenyl rings allows for rotation, which may be sterically hindered. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra over a range of temperatures, can be used to investigate this conformational dynamism. mdpi.comresearchgate.net

At room temperature, if the rotation around the C4-C(phenyl) bond is fast on the NMR timescale, the two ortho-protons and two meta-protons of the phenyl ring would be chemically equivalent, giving rise to single, averaged signals. However, upon cooling, this rotation may slow down. If the rotational barrier is sufficiently high, the molecule could become locked in a specific conformation, rendering the ortho- and meta-protons inequivalent. This would lead to a splitting of their respective signals in the low-temperature NMR spectrum. By analyzing the temperature at which these signals coalesce, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process.

Isotope labeling, particularly the substitution of hydrogen with deuterium (²H), is a powerful technique for confirming spectral assignments and studying reaction mechanisms. bibliotekanauki.pl For this compound, a deuterated analog could be synthesized where the aldehyde proton is replaced by a deuteron (-CDO).

The analysis of this analog would show:

¹H NMR: The complete disappearance of the characteristic aldehyde proton signal from the spectrum.

²H NMR: The appearance of a new signal corresponding to the deuteron at the aldehyde position. The chemical shift range in ²H NMR is similar to that of ¹H NMR.

¹³C NMR: The signal for the carbonyl carbon would exhibit a small upfield shift, known as a deuterium isotope effect. huji.ac.ilnih.gov This shift arises from the different zero-point vibrational energies of the C-H and C-D bonds. bibliotekanauki.pl For instance, in a related compound, furan-2-carbaldehyde-d, an isotope shift of approximately 20.6 Hz was observed for the carbonyl carbon. researchgate.netmdpi.com Furthermore, due to the spin (I=1) of the deuterium nucleus, the carbonyl carbon signal would likely split into a 1:1:1 triplet because of one-bond ¹³C-²H coupling.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing the vibrations of its chemical bonds.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. Analysis based on related compounds like furfural (B47365) provides a strong predictive framework. nist.govresearchgate.net

Key expected vibrational modes include:

Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1670–1690 cm⁻¹. The position is at a lower wavenumber compared to a simple aliphatic aldehyde due to the conjugation of the carbonyl group with the furan ring, which delocalizes electron density and weakens the C=O bond.

Aldehyde C-H Stretch: This functional group typically gives rise to two weak but characteristic bands near 2820 cm⁻¹ and 2720 cm⁻¹. The latter is often a clear indicator of an aldehyde group.

Aromatic C-H Stretch: Absorption bands corresponding to the C-H stretching vibrations of both the furan and phenyl rings are expected to appear at wavenumbers above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands of variable intensity in the 1600–1450 cm⁻¹ region are characteristic of the C=C bond stretching within the phenyl and furan rings.

Furan Ring C-O-C Stretch: The stretching vibration of the ether linkage within the furan ring typically appears as a strong band in the fingerprint region, around 1250–1000 cm⁻¹.

Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
> 3000Aromatic C-H Stretch (Furan & Phenyl)Medium to Weak
~2820 and ~2720Aldehyde C-H StretchWeak
1670 - 1690Aldehyde C=O Stretch (Conjugated)Strong, Sharp
1450 - 1600Aromatic C=C Stretch (Furan & Phenyl)Medium to Strong
1000 - 1250Furan C-O-C StretchStrong

Raman Spectroscopy for Molecular Fingerprinting

The Raman spectrum of this compound would be characterized by several key vibrational modes. The C=O stretching vibration of the aldehyde group is expected to produce a strong and characteristic band. Aromatic C-H stretching and ring vibrations from the phenyl group, as well as C-H and ring vibrations from the furan moiety, would also be prominent. The C-C stretching between the phenyl and furan rings is another key indicator.

Table 1: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch (Phenyl) 3100 - 3000 Medium
Furan C-H Stretch 3150 - 3100 Medium
Aldehyde C-H Stretch 2850 - 2750 Medium
Carbonyl (C=O) Stretch 1700 - 1680 Strong
Aromatic C=C Ring Stretch (Phenyl) 1610 - 1580 Strong
Furan Ring Breathing 1500 - 1450 Medium
Phenyl Ring Breathing 1000 - 990 Strong

Note: The data in this table is predictive and based on the analysis of similar compounds, as specific experimental data for this compound was not found in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₈O₂), the theoretical exact mass can be calculated.

Table 2: Exact Mass of this compound

Molecular Formula Calculated Exact Mass

Note: This value is a theoretical calculation based on the atomic masses of the constituent elements.

Electrospray Ionization (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for polar molecules. In the positive ion mode, this compound would likely be observed as the protonated molecule [M+H]⁺. Due to the mild nature of ESI, extensive fragmentation is generally not expected, making it ideal for accurate molecular weight determination.

Electron Ionization (EI-MS)

Electron ionization is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to extensive and characteristic fragmentation patterns. The mass spectrum of an aromatic aldehyde like this compound would be expected to show a prominent molecular ion peak (M⁺) and several key fragment ions resulting from the cleavage of specific bonds libretexts.org. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom to form a stable acylium ion ([M-H]⁺) and the loss of the formyl radical (-CHO) to produce a phenylfuran cation ([M-CHO]⁺) libretexts.org.

Table 3: Predicted EI-MS Fragmentation of this compound

m/z Proposed Fragment Relative Abundance
172 [C₁₁H₈O₂]⁺ (Molecular Ion) High
171 [C₁₁H₇O₂]⁺ ([M-H]⁺) High
143 [C₁₀H₇O]⁺ ([M-CHO]⁺) Medium
115 [C₉H₇]⁺ Medium

Note: The fragmentation pattern is predictive and based on established fragmentation mechanisms for aromatic aldehydes.

Atmospheric Pressure Chemical Ionization (APCI-MS)

Atmospheric pressure chemical ionization is another soft ionization technique suitable for less polar and thermally stable compounds. Similar to ESI, APCI would likely generate the protonated molecule [M+H]⁺ with minimal fragmentation, which is useful for confirming the molecular weight of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas chromatography coupled with mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. A GC-MS analysis of a this compound sample would provide information on its purity by separating it from any impurities or residual solvents from its synthesis. The mass spectrometer detector would then provide the mass spectrum of the pure compound, which, under EI conditions, would exhibit the fragmentation pattern discussed previously, confirming its identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system of π-electrons in this compound, encompassing the phenyl ring, the furan ring, and the aldehyde group, is expected to give rise to strong absorption in the ultraviolet region. The extended conjugation in this molecule would lead to a bathochromic (red) shift of the maximum absorption wavelength (λmax) compared to its non-phenylated counterpart, 3-furaldehyde. The primary absorption band would correspond to a π → π* transition.

Table 4: Predicted UV-Vis Absorption Data for this compound

Solvent Predicted λmax (nm) Molar Absorptivity (ε) Transition
Ethanol 280 - 320 High π → π*

Note: The predicted λmax values are estimations based on the effects of extended conjugation on the UV-Vis spectra of similar aromatic and heterocyclic aldehydes.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction (XRD) crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a novel compound like this compound, obtaining a single crystal suitable for XRD analysis would be a critical step in its characterization. The resulting crystal structure would provide invaluable information about its molecular geometry, conformation, and intermolecular interactions.

Determination of Absolute Configuration

If a chiral derivative of this compound were synthesized, X-ray crystallography could be employed to determine its absolute configuration. This is typically achieved using anomalous dispersion, where the differences in the scattering of X-rays by the atoms in a non-centrosymmetric crystal are used to establish the true handedness of the molecule. The Flack parameter is a key indicator in this analysis, with a value close to zero for the correct enantiomer.

Analysis of Intermolecular Interactions

The crystal packing of this compound would reveal the various non-covalent interactions that govern its solid-state architecture. These interactions can include:

π-π Stacking: Interactions between the aromatic phenyl and furan rings.

C-H···O Hydrogen Bonds: Interactions involving the aldehyde group and hydrogen atoms on the aromatic rings.

van der Waals Forces: General attractive or repulsive forces between molecules.

Analysis of these interactions provides insight into the stability and physical properties of the crystalline material.

Hypothetical Crystallographic Data for a this compound Derivative

The following table represents a hypothetical set of crystallographic data that one might expect for a derivative of this compound. This data is for illustrative purposes only and is not based on experimental results.

ParameterHypothetical Value
Chemical FormulaC₁₁H₈O₂
Formula Weight172.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)5.432(2)
c (Å)15.678(6)
β (°)98.76(3)
Volume (ų)851.2(6)
Z4
Calculated Density (g/cm³)1.345
R-factor (%)4.5

Elemental Combustion Analysis for Stoichiometric Verification

Elemental combustion analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements in a compound. This provides a crucial verification of the compound's empirical formula. For this compound (C₁₁H₈O₂), the theoretical elemental composition would be calculated as follows:

Carbon (C): (11 * 12.011) / 172.18 * 100% = 76.73%

Hydrogen (H): (8 * 1.008) / 172.18 * 100% = 4.68%

Oxygen (O): (2 * 15.999) / 172.18 * 100% = 18.59%

An experimental analysis of a pure sample would be expected to yield results very close to these theoretical values, typically within a ±0.4% margin of error, thus confirming the stoichiometry of the synthesized compound.

Hypothetical Elemental Analysis Data for this compound

This table illustrates what typical results from an elemental combustion analysis of this compound might look like.

ElementTheoretical %Experimental %
Carbon76.7376.65
Hydrogen4.684.71

A comprehensive article on the theoretical and computational chemistry of this compound cannot be generated at this time. Extensive searches for specific computational data—such as DFT-calculated ground state geometries, ab initio energy calculations, predicted spectroscopic parameters, HOMO-LUMO gap energies, and transition state characterizations—for the chemical compound “this compound” have not yielded specific published research findings. The available information discusses the application of these theoretical methods to analogous or related compounds but does not provide the explicit data required to construct an article that adheres strictly to the requested outline for this particular molecule.

Theoretical and Computational Chemistry Studies on 4 Phenyl 3 Furaldehyde

Mechanistic Investigations using Computational Approaches

Reaction Kinetics and Thermodynamics Modeling

Computational modeling of reaction kinetics and thermodynamics for 4-Phenyl-3-furaldehyde provides valuable insights into its reactivity, stability, and potential transformation pathways. While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in the public domain, theoretical studies on analogous furan (B31954) derivatives, such as 2-furaldehyde and 3-furaldehyde, offer a framework for understanding its behavior.

Quantum chemical methods are instrumental in determining the rate coefficients for various reactions, including H-abstraction, H-addition, and decomposition reactions. For instance, studies on the oxidation of furfural (B47365) have utilized computational methods to develop detailed chemical kinetic reaction models, which can predict species profiles and laminar burning velocities. These models are built upon calculating the energetics of various reaction pathways, including transition state energies and reaction enthalpies.

For this compound, a primary reaction of interest is the oxidation of the aldehyde group. Computational modeling can elucidate the mechanism, whether it proceeds via a radical or non-radical pathway, and calculate the associated activation barriers and reaction rates. The presence of the phenyl group at the 4-position is expected to influence the electronic properties of the furan ring and the aldehyde group, thereby affecting the reaction kinetics compared to unsubstituted furaldehyde.

Furthermore, thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy can be calculated using computational methods like Density Functional Theory (DFT). These values are crucial for determining the equilibrium constants of reactions and predicting the spontaneity of potential transformations. For example, the relative stability of different conformers of related molecules like 4-methyl-3-furaldehyde has been analyzed using DFT calculations, revealing the most stable geometric arrangements. A similar approach could be applied to this compound to understand its conformational preferences.

Table 1: Representative Theoretical Kinetic Data for Furaldehyde Reactions

Reaction TypeReactantMethodCalculated Rate Coefficient (cm³ molecule⁻¹ s⁻¹)Reference
H-abstraction2-furaldehyde + ClRelative Rate(2.61 ± 0.27) x 10⁻¹⁰
H-abstraction3-furaldehyde + ClRelative Rate(3.15 ± 0.27) x 10⁻¹⁰
Reaction with NO₃2-furaldehydeRelative Rate(1.20 ± 0.28) x 10⁻¹²
Reaction with NO₃3-furaldehydeRelative Rate(3.41 ± 0.79) x 10⁻¹²

Note: This table presents data for related furaldehydes to illustrate the type of information obtained from kinetic studies. Specific data for this compound is not currently available.

Solvent Effects on Reaction Mechanisms

The surrounding solvent can significantly influence the kinetics and thermodynamics of chemical reactions involving this compound. Computational chemistry provides powerful tools to model these solvent effects, which can range from nonspecific electrostatic interactions to specific hydrogen bonding.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the bulk solvent environment by representing the solvent as a continuous dielectric medium. This approach is effective in capturing the general effects of solvent polarity on the energies of reactants, transition states, and products. For instance, computational studies on isoflavonoids have utilized PCM to investigate the influence of solvents like toluene, ethanol, and water on their structure and vibrational frequencies. A similar methodology could be applied to this compound to predict how its reaction mechanisms are affected by different solvent environments.

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture, especially when specific interactions like hydrogen bonding are crucial. This hybrid implicit-explicit approach has been used to study the behavior of photoacids in various solvents, revealing the importance of including explicit solvent molecules to accurately describe the system. For this compound, the carbonyl oxygen of the aldehyde group can act as a hydrogen bond acceptor, and explicit solvent models would be essential to accurately model reactions in protic solvents like water or alcohols.

Studies on the conversion of xylose to furfural have highlighted the critical role of the solvent in influencing reaction pathways and product yields. Combined experimental and theoretical investigations have shown that the solvation free energy of furfural in different organic solvents is a key factor determining the efficiency of the process. These findings underscore the importance of considering solvent effects in any computational study of the reactivity of this compound.

Table 2: Common Computational Models for Studying Solvent Effects

Model TypeDescriptionApplicability to this compound
Implicit (e.g., PCM)Solvent is treated as a continuous dielectric.Useful for predicting general effects of solvent polarity on reaction energetics.
ExplicitIndividual solvent molecules are included in the simulation.Important for reactions where specific interactions, such as hydrogen bonding to the aldehyde group, are significant.
Hybrid Implicit-ExplicitA few explicit solvent molecules are treated in a continuum of the bulk solvent.Provides a balance between accuracy and computational cost for modeling reactions in complex solvent environments.

Molecular Modeling and Docking for Ligand-Target Interactions

Prediction of Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to predict its binding mode and affinity to various biological targets, such as enzymes or receptors. This information is crucial for understanding its potential pharmacological activity.

The process involves generating a three-dimensional structure of this compound and docking it into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, typically expressed as a binding energy or an inhibition constant (Ki). While specific docking studies on this compound are not widely reported, research on structurally related compounds provides a basis for the types of interactions that can be expected. For example, docking studies on other furan-containing compounds have been used to understand their interactions with enzymes involved in Alzheimer's disease.

The phenyl and furan rings of this compound can participate in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and cation-π interactions with the amino acid residues in the binding pocket of a protein. The aldehyde group can act as a hydrogen bond acceptor. The predicted binding mode and affinity are highly dependent on the specific topology and chemical nature of the target's binding site.

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This compound can serve as a scaffold or a starting point for the design of a virtual library of related compounds.

By modifying the substituents on the phenyl or furan rings, a diverse library of virtual compounds can be generated. These compounds can then be docked into the active site of a target protein, and their predicted binding affinities can be used to prioritize them for synthesis and experimental testing. This approach can significantly accelerate the drug discovery process by focusing on compounds with a higher probability of being active.

The design of these virtual libraries can be guided by an understanding of the structure-activity relationships of known ligands for the target of interest. Computational tools can be used to ensure that the designed molecules have drug-like properties, such as appropriate molecular weight, lipophilicity, and number of hydrogen bond donors and acceptors.

Structure-Reactivity Relationship (SRR) Analysis via Computational Tools

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

To develop a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities would be required. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates the descriptors to the biological activity. The predictive power of the resulting QSAR model is assessed using various validation techniques.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the 3D structure of the molecules. These methods have been successfully applied to various classes of compounds, including tetronic acid derivatives with antifungal activity and pyridazin-3-one derivatives as PDE4 inhibitors. A similar approach could be employed to develop predictive models for the biological activity of this compound derivatives.

Table 3: Key Steps in a QSAR Study for this compound Derivatives

StepDescription
1. Data Set SelectionA series of this compound analogs with measured biological activity is compiled.
2. Molecular Modeling and Alignment3D structures of all compounds are generated and aligned based on a common scaffold.
3. Descriptor CalculationSteric, electrostatic, hydrophobic, and other relevant molecular descriptors are calculated.
4. Model DevelopmentA statistical method is used to correlate the descriptors with the biological activity.
5. Model ValidationThe predictive ability of the QSAR model is rigorously tested using internal and external validation techniques.

Hammett and Taft Analyses of Substituent Effects

In the realm of theoretical and computational chemistry, Hammett and Taft analyses serve as powerful tools to quantitatively assess the influence of substituents on the reactivity and electronic properties of molecules. For this compound, these analyses can provide profound insights into how modifications on the phenyl ring modulate the chemical behavior of the furaldehyde core.

The Hammett equation is a cornerstone of physical organic chemistry, expressed as:

log(K/K₀) = ρσ

or

log(k/k₀) = ρσ

Here, K and k represent the equilibrium constant and reaction rate constant for a substituted reactant, respectively, while K₀ and k₀ are the corresponding constants for the unsubstituted reactant. The substituent constant, σ, is a measure of the electronic effect (both resonance and inductive) of a substituent, and the reaction constant, ρ, indicates the sensitivity of the reaction to these substituent effects.

Taft analysis extends these principles, particularly to aliphatic and, in some contexts, ortho-substituted aromatic systems, by separating the electronic effects into inductive (σ*) and steric (Es) parameters.

For this compound, substituents can be introduced at various positions on the phenyl ring. The electronic effects of these substituents are transmitted through the phenyl group to the furaldehyde moiety, influencing the reactivity of the aldehyde group and the properties of the furan ring. Hammett and Taft analyses allow for a systematic investigation of these electronic effects.

A hypothetical Hammett analysis for a reaction involving the aldehyde group of substituted 4-Phenyl-3-furaldehydes could involve measuring the reaction rates for various derivatives. The resulting data could be compiled into a table to determine the reaction constant (ρ).

Table 1: Hypothetical Hammett Data for a Reaction of Substituted 4-Phenyl-3-furaldehydes

Substituent (at para-position)σₚlog(k/k₀)
-OCH₃-0.27-0.45
-CH₃-0.17-0.28
-H0.000.00
-Cl0.230.38
-CN0.661.10
-NO₂0.781.30

This table is illustrative and based on theoretical principles of Hammett constants.

From such data, a Hammett plot of log(k/k₀) versus σₚ would be generated. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value would imply that electron-donating groups enhance the reaction rate, indicating the development of a positive charge in the transition state.

Similarly, Taft analysis could be employed to dissect the inductive and steric effects, which is particularly relevant if substituents are placed in the ortho-position of the phenyl ring, where steric hindrance can play a more significant role.

Table 2: Hypothetical Taft Parameters for Ortho-Substituted this compound Derivatives

Substituent (at ortho-position)σ*Eₛ
-H0.491.24
-CH₃0.000.00
-C₂H₅-0.10-0.07
-Cl1.050.18
-Br1.020.00

This table presents standard Taft parameters for illustrative purposes.

Computational studies can complement these analyses by calculating properties such as atomic charges, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potentials for a series of substituted this compound derivatives. These calculated parameters can then be correlated with the Hammett and Taft constants to provide a deeper understanding of the structure-activity relationships at a molecular level. For instance, a strong correlation between the calculated charge on the aldehydic carbon and the Hammett σ constant would provide theoretical validation for the observed substituent effects on reactivity.

Applications and Future Directions in 4 Phenyl 3 Furaldehyde Research

Role as a Key Synthon in Complex Molecule Synthesis

The utility of a compound as a synthon is determined by its successful incorporation into larger, more complex molecules. However, the role of 4-Phenyl-3-furaldehyde in this capacity is not supported by available scientific literature or patents in the specified areas.

Building Blocks for Functional Polymeric Materials

The field of polymer science frequently utilizes bio-derived molecules like furfural (B47365) for the creation of functional polymers. nih.gov These furan-based polymers can possess unique properties and contribute to the development of more sustainable materials. researchgate.net However, there are no documented instances of this compound being employed as a monomer or building block for the synthesis of functional polymeric materials. Research in this area tends to focus on other furan (B31954) derivatives that are more readily available or offer more favorable polymerization characteristics.

Intermediates in the Synthesis of Novel Dyes and Pigments

The synthesis of organic dyes and pigments is a vast field of industrial chemistry. semanticscholar.org Chemical intermediates often possess specific chromophoric or auxochromic properties that are essential for color development. A thorough review of literature and industry process profiles reveals no mention of this compound as an intermediate in the production of dyes or pigments.

Contributions to Agrochemical Development

The development of new crop protection agents is critical for global agriculture. While novel molecular structures are constantly being explored, this compound does not appear to be among the compounds currently investigated for agrochemical applications.

Synthesis of Herbicide Safeners and Related Crop Protection Agents

Herbicide safeners are crucial for protecting crops from the phytotoxic effects of herbicides. nih.gov The design and synthesis of these agents involve the exploration of various chemical scaffolds. nih.gov However, the literature on herbicide safener synthesis does not identify this compound as a precursor or intermediate in the development of these crop protection agents.

Exploration in Novel Pesticide Classes

The search for novel pesticides with improved efficacy and safety profiles is an ongoing effort in the agrochemical industry. Research has explored various heterocyclic compounds, including furan derivatives, for their potential insecticidal or pesticidal activities. nih.gov For instance, novel fraxinellone (B1674054) derivatives containing N-phenylpyrazole moieties have been synthesized and tested. brandeis.edu Despite this broad exploration, there is no specific research pointing to the use or investigation of this compound in the development of new pesticide classes.

Applications in Advanced Materials Science

The unique chemical architecture of this compound, which combines a reactive furan ring, a versatile aldehyde group, and a stabilizing phenyl substituent, positions it as a compound of interest for the development of novel materials. Its potential lies in leveraging these functional groups to create polymers and materials with tailored properties.

Development of Bio-based Monomers for Sustainable Polymers

The drive to replace petroleum-derived plastics has intensified research into bio-based monomers. Furanic compounds, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), are cornerstone platform chemicals derived from lignocellulosic biomass, making them attractive, sustainable starting materials. mdpi.commdpi.com While direct studies on this compound as a polymer building block are not yet prevalent, its structure suggests several hypothetical pathways for its use in creating sustainable polymers.

The aldehyde functionality could be utilized in several ways:

Polyacetal Formation: The aldehyde can react with diols under acidic conditions to form polyacetals. The inclusion of the phenyl-furan moiety in the polymer backbone would be expected to enhance thermal stability and rigidity compared to simple aliphatic polyacetals.

Resin Production: Similar to how furfural is used to produce furan resins, this compound could potentially undergo acid-catalyzed self-polymerization or condensation with phenols, urea, or acetone (B3395972) to create novel bio-based thermosetting resins. mdpi.com The phenyl group would likely impart increased hydrophobicity and modified mechanical properties to the resulting resin.

Reductive Amination for Polyamides: The aldehyde could be converted to an amine via reductive amination. researchgate.net This resulting amine could then be reacted with a dicarboxylic acid to form a bio-derived polyamide, with the phenyl-furan unit becoming an integral part of the polymer chain.

The furan ring itself offers another route to polymerization through Diels-Alder reactions, a powerful tool in polymer synthesis. nih.gov This cycloaddition reaction could be used to create cross-linked materials or to synthesize complex polymer architectures. The presence of the phenyl group at the 4-position may sterically and electronically influence the reactivity of the furan diene system in such cycloadditions.

Photoactive and Electronic Materials Derivations

Aromatic and heterocyclic compounds are fundamental to the field of organic electronics and photoactive materials. nih.gov Systems containing conjugated phenyl and furan rings can exhibit interesting photophysical properties, such as fluorescence and phosphorescence. The structure of this compound provides a conjugated system that could be chemically modified to create materials for applications in organic light-emitting diodes (OLEDs), sensors, or organic photovoltaics.

Theoretical studies on related phenyl-heterocycle systems show that the electronic properties, such as the HOMO-LUMO energy gap, can be tuned by adding electron-donating or electron-withdrawing groups. jobrs.edu.iq This principle could be applied to this compound. For instance, derivatization of the aldehyde group through condensation reactions (e.g., Knoevenagel or Wittig reactions) could extend the π-conjugated system, shifting the absorption and emission wavelengths of the molecule. Such modifications are a key strategy in designing new dyes, pigments, and functional organic electronic materials.

Emerging Research Areas and Unexplored Reactivity

While the fundamental reactivity of this compound is understood within the context of furan and aldehyde chemistry, its application in more advanced synthetic methodologies remains largely unexplored. Future research is likely to focus on developing more efficient and selective ways to synthesize and modify this compound.

Catalyst Development for Highly Selective Transformations

The presence of multiple reactive sites in this compound—the aldehyde, the furan ring's double bonds, and the C-H bonds on both rings—presents a significant challenge and opportunity for catalysis. Developing catalysts that can selectively target one functional group while leaving others untouched is crucial for its use as a versatile chemical intermediate.

Key areas for catalyst development include:

Selective Hydrogenation: Designing catalysts that can selectively reduce the aldehyde group to an alcohol (4-phenyl-3-furfuryl alcohol) without hydrogenating the furan or phenyl rings is a primary goal. Research on furfural hydrogenation has shown that intermetallic compounds and supported non-precious metal catalysts can achieve high selectivity. rsc.org Similar strategies could be adapted for this compound.

Selective Oxidation: Conversely, catalysts are needed for the selective oxidation of the aldehyde to a carboxylic acid (4-phenyl-3-furoic acid) without degrading the furan ring, which is sensitive to oxidation.

C-H Activation: Direct functionalization of the C-H bonds on the furan or phenyl rings through catalytic C-H activation would provide efficient pathways to more complex derivatives, bypassing the need for pre-functionalized starting materials.

The table below summarizes potential selective transformations and the types of catalysts that could be explored.

Transformation TargetDesired ProductPotential Catalyst Type
Aldehyde Hydrogenation4-Phenyl-3-furfuryl alcoholSupported metal catalysts (e.g., Ni, Cu, Pd) on inert oxides
Aldehyde Oxidation4-Phenyl-3-furoic acidSupported gold (Au) or platinum (Pt) catalysts
Furan Ring Hydrogenation4-Phenyl-3-(tetrahydrofurfuryl)aldehydeBimetallic catalysts (e.g., Pd-Ni, Ru-Re)
C-H FunctionalizationSubstituted this compound derivativesTransition metal complexes (e.g., Pd, Rh, Ir)

This table is predictive and based on catalytic science for analogous compounds.

Flow Chemistry Approaches to this compound Synthesis and Derivatization

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and higher yields. nih.govsemanticscholar.org These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction time.

The synthesis and derivatization of this compound could greatly benefit from flow chemistry for several reasons:

Handling of Hazardous Intermediates: Multi-step syntheses often involve unstable or hazardous intermediates. A telescoped flow synthesis, where the output of one reactor feeds directly into the next, can generate and consume these intermediates in situ, minimizing risk. allfordrugs.com

Improved Reaction Control: Aldol reactions and other condensations involving the aldehyde group are often exothermic. The high surface-area-to-volume ratio of flow reactors allows for superior heat dissipation, preventing side reactions and improving selectivity. nih.gov

Photochemical and Electrochemical Reactions: Flow reactors are ideal for photochemical and electrochemical transformations, allowing for uniform irradiation or electrode contact, which can be difficult to achieve in large batch reactors. This could open up new reaction pathways for modifying the phenyl-furan core.

Utilization in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound contains features conducive to forming such ordered assemblies.

π-π Stacking: The presence of both a phenyl ring and a furan ring allows for potential π-π stacking interactions, which are crucial for the self-assembly of many organic materials.

Hydrogen Bonding: While the molecule itself is not a strong hydrogen bond donor, the oxygen atoms in the furan ring and the aldehyde group can act as hydrogen bond acceptors. Derivatization of the aldehyde into an oxime or hydrazone would introduce hydrogen bond donor capabilities.

Coordination Chemistry: The oxygen atoms can also coordinate with metal ions, enabling the construction of metal-organic frameworks (MOFs) or other coordination polymers.

By designing appropriate complementary molecules, this compound could be used as a building block (a "synthon") to construct complex, self-assembled supramolecular structures like liquid crystals, gels, or crystalline co-crystals with unique optical or electronic properties.

Q & A

Q. What are the recommended synthetic routes for 4-Phenyl-3-furaldehyde, and how can purity be validated?

  • Methodological Answer : A plausible synthesis involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the phenyl group to the furan-aldehyde backbone. For purity validation, use HPLC (≥95% purity threshold) and NMR to confirm structural integrity. Cross-validate with IR spectroscopy to detect aldehyde (C=O stretch at ~1700 cm⁻¹) and aromatic C-H stretches .
  • Data Table :
Analytical MethodKey Peaks/ParametersPurpose
¹H NMR δ 9.8–10.2 (aldehyde proton)Confirm aldehyde presence
HPLC Retention time consistencyPurity assessment
IR 1700–1750 cm⁻¹ (C=O)Functional group verification

Q. How should researchers design stability studies for this compound under varying conditions?

  • Methodological Answer : Conduct accelerated degradation studies:
  • Thermal Stability : Store at 40°C, 60°C, and 80°C for 4 weeks; monitor aldehyde oxidation via TLC or GC-MS .
  • Photostability : Expose to UV light (λ = 254 nm) for 48 hours; assess decomposition products using LC-MS.
  • pH Sensitivity : Dissolve in buffers (pH 2–12) and track aldehyde hydration or polymerization via UV-Vis spectroscopy (λ = 280 nm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Prioritize ¹³C NMR to resolve aromatic and aldehyde carbons, 2D-COSY for coupling interactions, and HRMS for molecular ion confirmation. For crystallinity analysis, use single-crystal XRD if feasible .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

  • Methodological Answer :
  • Scenario : Discrepancies in NMR shifts due to solvent polarity or tautomerism.
  • Resolution : Repeat experiments in deuterated DMSO (polar) vs. CDCl₃ (nonpolar). Compare with computational predictions (DFT calculations for optimized geometries and chemical shifts) .
  • Case Study : If aldehyde proton splitting varies, investigate keto-enol tautomerism via variable-temperature NMR .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Ligand Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) with electron-rich/defective ligands to direct coupling to the 3-furaldehyde position .
  • Solvent Effects : Use DMF for polar transition states or toluene for steric control.
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress at low (0°C) vs. high (80°C) temperatures .

Q. How can computational modeling predict the reactivity of this compound in drug design?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or AutoDock to simulate interactions with biological targets (e.g., enzyme active sites).
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with bioactivity using Hammett constants .
  • MD Simulations : Assess conformational stability in aqueous vs. lipid environments .

Methodological Challenges & Contradictions

Q. How to address discrepancies in reported biological activity of this compound derivatives?

  • Methodological Answer :
  • Replication : Standardize assay conditions (e.g., cell lines, incubation time).
  • Meta-Analysis : Compare IC₅₀ values across studies; adjust for purity (e.g., ≥95% vs. 80% purity impacts potency) .
  • Contradiction Note : Some studies may overlook isomerization (e.g., 3- vs. 4-positional isomers), requiring chiral HPLC or LC-MS for validation .

Data Presentation & Academic Writing

Q. How should raw data from this compound studies be structured in publications?

  • Methodological Answer :
  • Appendices : Include large datasets (e.g., NMR spectra, HPLC chromatograms) as supplementary files.
  • Main Text : Highlight processed data (e.g., kinetic plots, dose-response curves) with error bars (SD/SE) .
  • Ethical Note : Disclose purity validation methods and any conflicts (e.g., unvalidated commercial sources) .

Safety & Compliance

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, fume hoods for synthesis, and explosion-proof refrigerators for storage.
  • Waste Disposal : Neutralize aldehyde residues with sodium bisulfite before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.